![molecular formula C17H24N2O4 B2840822 Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate CAS No. 866017-98-3](/img/structure/B2840822.png)
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tertiary butyl esters, such as the tert-butyl group in your compound, find large applications in synthetic organic chemistry . They are often used in the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group in your compound is a simple hydrocarbon moiety that is used in chemical transformations . Its unique reactivity pattern is due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is used in a variety of chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters, which are a class of compounds that Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate belongs to, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Synthesis of Tert-Butyl Peresters from Aldehydes
Tert-butyl peresters can be synthesized directly from aldehydes and TBHP via Bu4NI-catalyzed aldehyde C−H oxidation . This protocol proceeds via a radical process . Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate, as a tert-butyl ester, could potentially be used in this process.
Kharasch–Sosnovsky Reaction
The Kharasch–Sosnovsky reaction, which is a method for the synthesis of allylic esters from simple aldehydes and alkenes, can be combined with the Bu4NI-catalyzed aldehyde C−H oxidation . This offers a practical approach for the synthesis of allylic esters . Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate could potentially be involved in this reaction.
Synthesis of Tert-Butyl Peresters from Alcohols
A new method for the synthesis of tert-butyl peresters directly from available alcohols catalyzed by Bu4NI at room temperature in an aqueous system has been developed . Additionally, allylic esters could also be obtained by combining this method and the Kharasch–Sosnovsky reaction via a two-step one-pot procedure . Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate, as a tert-butyl ester, could potentially be used in this process.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-acetamido-3-(4-tert-butylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-6-23-16(22)14(18-11(2)20)15(21)19-13-9-7-12(8-10-13)17(3,4)5/h7-10,14H,6H2,1-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJMUAJPJDATAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

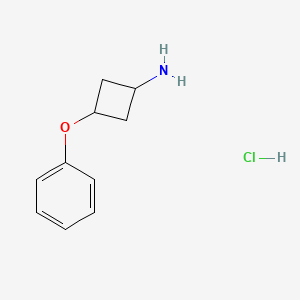

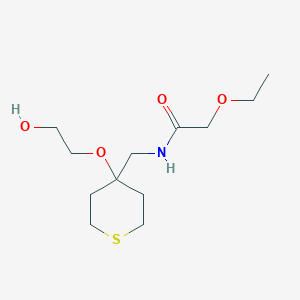
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)

![Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2840747.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)
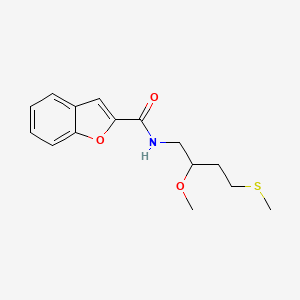
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)
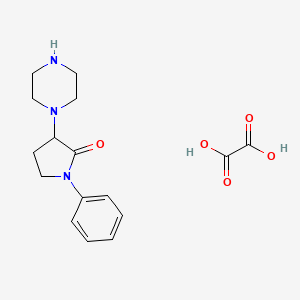
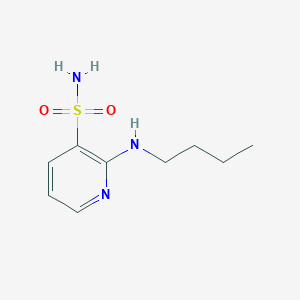
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)